molecular formula C19H22N2O B3009828 1-(diphenylmethyl)piperidine-4-carboxamide CAS No. 184780-42-5

1-(diphenylmethyl)piperidine-4-carboxamide

Cat. No.: B3009828
CAS No.: 184780-42-5
M. Wt: 294.398
InChI Key: LDQSDLVQUXPSIT-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)piperidine-4-carboxamide is a piperidine-based compound featuring a diphenylmethyl group at the piperidine nitrogen and a carboxamide moiety at the 4-position. The scaffold’s versatility allows for extensive derivatization, making it a focal point in medicinal chemistry for drug discovery .

Properties

IUPAC Name

1-benzhydrylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c20-19(22)17-11-13-21(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQSDLVQUXPSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)piperidine-4-carboxamide typically involves the reaction of diphenylmethanol with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Piperidine Substituent Carboxamide Substituent Key Structural Motif
This compound Diphenylmethyl -NH2 Diphenylmethyl-piperidine core
2a 1-(Naphthalen-1-yl)ethyl N-Benzyl Naphthalene-ethyl branching
ZINC02123811 Furochromenone-propanoyl -NH2 Fused heterocyclic system
Compound I 3,5-Dinitrobenzoyl -NH2 Nitroaromatic group

Antiviral Activity

  • GRL0617 Analogs : Derivatives like N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide showed moderate inhibition of SARS-CoV PLpro, though less potent than covalent inhibitors .

Antimicrobial and Antifungal Effects

  • Compound I : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) but weak antibacterial effects (MIC > 64 µg/mL for S. aureus).
  • Compound II : Demonstrated analgesic activity (68% inhibition in tail-flick test) but negligible antimicrobial effects.

Enzyme Inhibition

  • Soluble Epoxide Hydrolase (sEH) Inhibitors : Piperidine-4-carboxamides with arylformyl groups (e.g., 4-formylphenyl) showed dual sEH/PPAR-γ activity, though data on the diphenylmethyl analog are lacking .

Pharmacokinetic and Toxicity Profiles

  • GRL0617 Analogs : Demonstrated moderate bioavailability in vitro but required structural optimization for in vivo stability .
  • Nitrobenzoyl Derivatives (I) : Showed poor solubility and oxidative instability, limiting therapeutic utility .

Structure-Activity Relationship (SAR) Insights

  • Piperidine N-Substituent : Bulky groups (e.g., diphenylmethyl, naphthalene-ethyl) enhance target binding via hydrophobic interactions .
  • Carboxamide Modifications : Benzyl or aryl substitutions improve enzyme inhibition (e.g., SARS-CoV PLpro) but may reduce solubility .
  • Electron-Withdrawing Groups : Nitro substituents (Compound I) enhance antifungal activity but increase toxicity risks .

Biological Activity

1-(Diphenylmethyl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 184780-42-5
  • Molecular Formula : C17_{17}H20_{20}N2_2O

The compound's structure includes a piperidine ring substituted with a diphenylmethyl group and a carboxamide functional group, which are crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses. For example, a series of synthesized compounds demonstrated significant inhibitory effects on HIV-1 replication. Specifically, derivatives showed IC50_{50} values ranging from 73.01 nM to 94.10 nM in HIV-1 single cycle assays, indicating their effectiveness comparable to established antiviral agents like maraviroc .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is a critical mechanism for many therapeutic agents. Notably, it has shown promise as an inhibitor of the CCR5 receptor, which plays a vital role in HIV entry into host cells. The IC50_{50} values for CCR5 inhibition were found to be approximately 25.73 nM, demonstrating high potency .

The mechanism by which this compound exerts its biological effects involves binding to target proteins and modulating their activity. This interaction can lead to the inhibition of viral entry or replication processes and the modulation of signaling pathways associated with disease progression.

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals the following findings regarding the biological activity of this compound:

Study Target IC50_{50} Value Notes
Study ACCR525.73 nMComparable to maraviroc
Study BHIV-173.01 - 94.10 nMEffective in single cycle assays
Study CEnzyme XTBDFurther studies needed

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